5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one
Description
5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one is a fluorinated oxindole derivative characterized by a bicyclic indole scaffold substituted with a 2-fluoroethoxy group at the 5-position. The 2-fluoroethoxy substituent introduces both electronic and steric effects, which may influence pharmacokinetic properties such as solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-(2-fluoroethoxy)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H10FNO2/c11-3-4-14-8-1-2-9-7(5-8)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13) |
InChI Key |
OVGNTIUKDIGIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)OCCF)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one typically involves the reaction of 2,3-dihydro-1H-indol-2-one with 2-fluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted indolinones, which can be further functionalized for specific applications.
Scientific Research Applications
5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The fluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Oxindole Derivatives
Key Observations :
- Electron-Withdrawing vs.
- Heterocyclic Modifications : The thiazole-substituted analog (Table 1, row 5) introduces a heteroaromatic ring, which may improve binding to biological targets through π-π interactions .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Analysis :
Biological Activity
5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, structure-activity relationships (SAR), and relevant case studies associated with this compound, focusing on its interactions with various receptors and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one can be represented as follows:
This compound features a dihydroindole core with a fluoroethoxy substituent, which is critical for its biological activity.
1. Receptor Interactions
Research indicates that 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one exhibits significant affinity for various receptors:
- μ-opioid Receptor : The presence of fluorine in the compound enhances its affinity for μ-opioid receptors, which are crucial for pain modulation. Studies show that similar compounds with fluorine substitutions have affinities in the nanomolar range (e.g., K_i = 65 nM) .
- Cannabinoid Receptor Type 2 (CB2R) : The compound has been evaluated for its binding affinity to CB2R, a target for neuroinflammation and pain relief. Modifications in the indole structure were found to influence binding affinities significantly .
2. Enzyme Inhibition
5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one has been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase (AChE) : While specific data on this compound's inhibition of AChE is limited, related compounds have shown promising inhibitory effects on AChE activity, suggesting potential neuroprotective properties .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the dihydroindole framework and the introduction of halogen atoms significantly affect the biological activity of derivatives. For instance:
| Compound | Substituent | μ-Receptor Affinity (K_i) |
|---|---|---|
| Base Compound | None | >1000 nM |
| Fluorinated Derivative | Fluorine at C5 | 65 nM |
| Chlorinated Derivative | Chlorine at C5 | >1000 nM |
| Brominated Derivative | Bromine at C5 | >1000 nM |
This table illustrates how specific substitutions can enhance or diminish receptor affinity.
Study 1: Opioid Receptor Modulation
In a study examining various analogs of indole derivatives, compounds similar to 5-(2-Fluoroethoxy)-2,3-dihydro-1H-indol-2-one demonstrated significant μ-opioid receptor modulation. The findings suggested that fluorinated derivatives could provide effective analgesics with reduced side effects compared to traditional opioids .
Study 2: Neuroinflammation
Another study focused on the neuroprotective potential of compounds targeting CB2R. The results indicated that modifications leading to increased CB2R affinity could facilitate neuroprotection in models of neuroinflammation, highlighting the therapeutic promise of such compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
